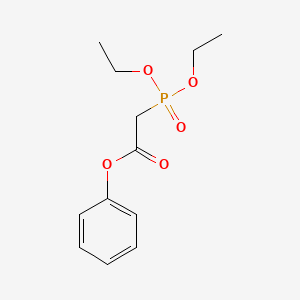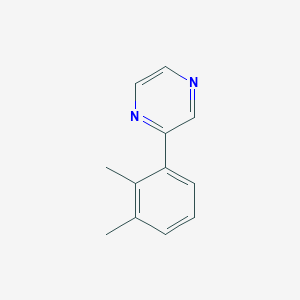
2-(2,3-Dimethylphenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)pyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a 2,3-dimethylphenyl group. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dimethylphenyl group enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)pyrazine typically involves the reaction of 2,3-dimethylphenylhydrazine with α-diketones or α-keto acids. One common method is the cyclization of 2,3-dimethylphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
科学的研究の応用
2-(2,3-Dimethylphenyl)pyrazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a building block for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,3-Dimethylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, altering their function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyrazine: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylpyrazine: Contains a phenyl group but lacks the dimethyl substituents.
2-(2,4-Dimethylphenyl)pyrazine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2,3-Dimethylphenyl)pyrazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific applications in organic synthesis and research.
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
2-(2,3-dimethylphenyl)pyrazine |
InChI |
InChI=1S/C12H12N2/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-8H,1-2H3 |
InChIキー |
LFWNYQZMCWAKNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=NC=CN=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





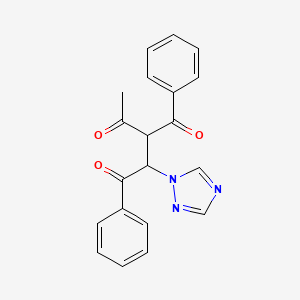


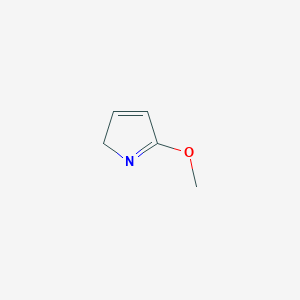
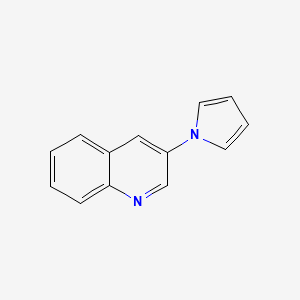
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

